N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Descripción
The compound N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide features a thieno[3,2-d]pyrimidin-4-one core, substituted with a 2,3-dimethoxybenzyl group and a 2,3-dimethylphenyl moiety. The dihydro configuration of the pyrimidinone ring imparts partial rigidity, which may influence binding affinity and metabolic stability .
Propiedades
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-[3-(2,3-dimethylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N3O4S2/c1-15-7-5-9-19(16(15)2)28-24(30)23-18(11-12-33-23)27-25(28)34-14-21(29)26-13-17-8-6-10-20(31-3)22(17)32-4/h5-12H,13-14H2,1-4H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STLKHIQWCIEVKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCC4=C(C(=CC=C4)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes current findings regarding its biological activity, including cytotoxicity against cancer cell lines and other pharmacological effects.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C23H28N2O4S
- CAS Number : Not directly available in the search results but can be derived from structural analysis.
Structural Components
The compound features:
- A thieno[3,2-d]pyrimidine core known for its biological significance.
- Sulfanyl linkage which may enhance its interaction with biological targets.
- Dimethoxybenzyl moiety that could influence its pharmacokinetic properties.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives. For instance, compounds similar to N-(2,3-dimethoxybenzyl)-2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide have shown promising results against various cancer cell lines:
- Cytotoxicity Assays :
- The compound was evaluated against several cancer cell lines including MDA-MB-231 (triple-negative breast cancer), HepG2 (liver cancer), and HCT116 (colon cancer) using MTT assays.
- Preliminary data suggest IC50 values indicating significant cytotoxic effects at concentrations around 27.6 μM for structurally similar compounds .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Example A | MDA-MB-231 | 27.6 |
| Example B | HepG2 | 29.3 |
| N-(2,3-Dimethoxybenzyl)... | TBD | TBD |
The cytotoxic mechanism may involve:
- Inhibition of key kinases involved in cancer cell proliferation.
- Induction of apoptosis through mitochondrial pathways.
- Disruption of microtubule dynamics leading to cell cycle arrest.
Antimicrobial Activity
In addition to its anticancer properties, compounds with similar structures have been investigated for antimicrobial activity. The thieno[3,2-d]pyrimidine scaffold is noted for its effectiveness against various bacterial strains.
- Antibacterial Assays :
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of these compounds. Modifications to the thieno[3,2-d]pyrimidine core and substituents on the benzyl group significantly influence potency:
- Electron-Withdrawing Groups : Increase cytotoxicity.
- Alkyl Substitutions : May enhance solubility and bioavailability.
Study on Thieno[3,2-d]pyrimidine Derivatives
In a recent study evaluating a series of thieno[3,2-d]pyrimidine derivatives:
- The most active compound exhibited an IC50 value of 27.6 μM against MDA-MB-231 cells.
- The presence of electron-withdrawing groups was correlated with increased activity due to enhanced interaction with target enzymes .
Comparative Analysis
A comparative analysis showed that compounds with similar scaffolds but different substitutions could yield varied biological activities:
| Compound Type | Activity Type | IC50 (μM) |
|---|---|---|
| Thieno Derivative A | Anticancer | 27.6 |
| Thieno Derivative B | Antimicrobial | TBD |
Comparación Con Compuestos Similares
Structural and Functional Group Analysis
The table below highlights key structural and physicochemical differences between the target compound and its analogs:
Key Findings
Core Structure Variations: The target compound’s thieno[3,2-d]pyrimidin-4-one core differs from hexahydrobenzothieno[2,3-d]pyrimidin-4-one (CAS 477330-62-4) in planarity. Analogous dihydropyrimidin-2-yl systems (e.g., ) lack the fused thiophene ring, simplifying the structure but possibly diminishing π-π stacking interactions .
Substituent Effects: Electron-rich groups: The target’s 2,3-dimethoxybenzyl and 2,3-dimethylphenyl groups enhance electron density, which may improve solubility via hydrogen bonding (methoxy O-atoms) and stabilize charge-transfer interactions . Halogenated analogs: ’s 2,3-dichlorophenyl group introduces electronegative Cl atoms, which could enhance binding to hydrophobic pockets but reduce solubility compared to methoxy groups .
Synthetic Yields and Feasibility: While direct synthesis data for the target compound are unavailable, reports yields of 68–74% for structurally related N-(phenyl)-2-(benzothieno-triazolo-pyrimidinylsulfanyl)acetamides. This suggests that similar sulfide-acetamide coupling strategies may apply to the target compound .
Hydrogen Bonding and Crystallinity :
- The dimethoxy groups in the target compound may participate in hydrogen-bonding networks (as discussed in ), influencing crystal packing and solubility. In contrast, CAS 477330-62-4’s hexahydro core likely adopts a less ordered structure due to increased flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
